Smifh2

Description

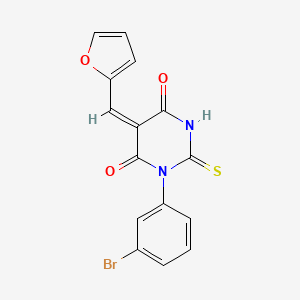

Structure

3D Structure

Properties

IUPAC Name |

(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJHEQDISFYIS-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340316-62-3 |

Source

|

| Record name | 340316-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to SMIFH2 as a Chemical Probe for Formin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formin proteins are a conserved family of multidomain proteins that play a critical role in the regulation of the actin and microtubule cytoskeletons.[1] They are key players in a multitude of cellular processes, including cell polarity, cytokinesis, cell migration, and transcriptional regulation.[1] Given their involvement in fundamental cellular functions and their implications in various diseases, formins are a significant area of research.[2] The small molecule inhibitor of formin homology 2 domains (SMIFH2) has emerged as a widely used chemical probe to investigate the roles of formins in these processes.[2] This guide provides an in-depth technical overview of SMIFH2, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a critical discussion of its specificity and off-target effects.

Mechanism of Action

SMIFH2 acts as a specific inhibitor of formin-driven actin polymerization.[3][4] It targets the formin homology 2 (FH2) domain, a conserved region responsible for nucleating and processively elongating actin filaments.[5][6] SMIFH2 prevents both formin-mediated actin nucleation and barbed end elongation, effectively disrupting the formation of formin-dependent actin structures like cables and contractile rings.[6][7] It is important to note that SMIFH2 does not inhibit the polymerization of pure actin or the activity of the Arp2/3 complex, another major actin nucleator.[8][9] The proposed mechanism involves SMIFH2 decreasing the affinity of the formin FH2 domain for the barbed end of actin filaments.[10][11]

Quantitative Data: Potency and Specificity

The inhibitory activity of SMIFH2 has been quantified against various formin isoforms, revealing a broad-spectrum inhibitory profile. The half-maximal inhibitory concentration (IC50) values typically range from 5 to 15 µM for different formins in in vitro actin polymerization assays.[3][8]

| Target Formin | IC50 (µM) | Assay Condition | Reference |

| mDia1 (murine) | ~15 | Profilin-actin assembly | [7][11] |

| mDia1 (murine) | ~15 | Actin polymerization | [8] |

| mDia2 (murine) | 5-15 | Actin polymerization | [8] |

| CYK-1 (C. elegans) | 5-15 | Actin polymerization | [8] |

| Cdc12 (S. pombe) | 5-15 | Actin polymerization | [8] |

| Fus1 (S. pombe) | 5-15 | Actin polymerization | [8] |

| Bni1 (S. cerevisiae) | 5-15 | Actin polymerization | [8] |

| DIAPH1 (human) | Not specified | Pyrene-actin assembly | [12] |

| DIAPH2 (human) | Not specified | Pyrene-actin assembly | [12] |

| INF2 (human) | Not specified | Pyrene-actin assembly | [12] |

| FMN2 (human) | Not specified | Pyrene-actin assembly | [12] |

| FMNL3 (human) | Not specified | Pyrene-actin assembly | [12] |

Off-Target Effects:

While SMIFH2 is a valuable tool, it is crucial to be aware of its off-target effects, particularly at higher concentrations. Studies have shown that SMIFH2 can also inhibit members of the myosin superfamily.[8][13][14]

| Off-Target | IC50 (µM) | Effect | Reference |

| Non-muscle Myosin 2A | ~50 | Inhibition of actin-activated ATPase activity | [2] |

| Skeletal Muscle Myosin 2 | ~40 | Inhibition of actin-activated ATPase activity | [8] |

| Bovine Myosin 10 | ~15 | Inhibition of ATPase activity | [8] |

| Drosophila Myosin 7a | ~30 | Inhibition of ATPase activity | [8] |

| Drosophila Myosin 5 | ~2 | Inhibition of ATPase activity | [8] |

| p53 | Not specified | Reduction in expression and activity | [4][15][16] |

Due to these off-target activities, it is recommended to use the lowest effective concentration of SMIFH2 and to perform control experiments to validate that the observed effects are indeed due to formin inhibition.[16] For instance, comparing the effects of SMIFH2 with those of known myosin inhibitors like blebbistatin can help to dissect the specific contributions of formin and myosin inhibition.[13]

Signaling Pathways and Experimental Workflows

Formins are key effectors of Rho GTPases, a family of small signaling G proteins that are master regulators of the actin cytoskeleton.[1][17] The activation of formins by Rho GTPases initiates the assembly of various actin structures.

Caption: Rho GTPase-mediated activation of diaphanous-related formins (DRFs).

A typical experimental workflow to investigate the role of formins in a cellular process, such as cell migration, using SMIFH2 would involve treating cells with the inhibitor and observing the subsequent changes in cell behavior and cytoskeletal organization.

Caption: A generalized experimental workflow using SMIFH2.

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to measure the effect of SMIFH2 on formin-mediated actin polymerization in vitro.

Materials:

-

Actin (5% pyrene-labeled)

-

S. pombe profilin

-

Purified formin construct (e.g., DIAPH1-FFC)

-

SMIFH2 stock solution in DMSO

-

Fluorescence spectrophotometer

Protocol:

-

Prepare a reaction mix containing 2 µM actin (5% pyrene-labeled) and 4 µM S. pombe profilin in polymerization buffer.[12]

-

Add the desired concentration of the formin construct (e.g., 5 nM DIAPH1-FFC).[12]

-

Add varying concentrations of SMIFH2 (or DMSO as a control). Ensure the final DMSO concentration is constant across all samples.

-

Monitor the increase in pyrene fluorescence over time, which corresponds to actin polymerization.

-

Plot the initial rate of polymerization against the SMIFH2 concentration to determine the IC50 value.[12]

Cell Migration Assay (Wound Healing or Transwell)

This assay assesses the impact of SMIFH2 on cell motility.

Materials:

-

Cultured cells (e.g., U2OS or NIH3T3)

-

SMIFH2

-

DMSO (vehicle control)

-

Microscope with live-cell imaging capabilities

Protocol:

-

Seed cells in a culture dish and grow to confluence.

-

Create a "wound" by scratching the cell monolayer with a pipette tip.

-

Wash with media to remove dislodged cells.

-

Add fresh media containing either SMIFH2 at the desired concentration (e.g., 10-25 µM) or DMSO.

-

Image the wound at regular intervals (e.g., every hour) for 16-24 hours.[4]

-

Quantify the rate of wound closure to determine the effect of SMIFH2 on cell migration.[15]

Cytoskeleton Contractility Assay in Permeabilized Cells

This protocol allows for the study of the direct effects of SMIFH2 on the cytoskeleton, independent of upstream signaling.

Materials:

-

Cells grown on fibronectin-patterned dishes (e.g., REF52)

-

Extraction buffer A (50 mM imidazole pH 6.8, 50 mM KCl, 0.5 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 1 mM 2-mercaptoethanol, 250 nM phalloidin, and protease inhibitor cocktail)

-

0.1% Triton X-100

-

4% PEG MW35000

-

ATP

-

SMIFH2

Protocol:

-

Seed cells on fibronectin-patterned dishes and incubate for 3-8 hours.[3]

-

Permeabilize the cells with extraction buffer A supplemented with 0.1% Triton X-100 and 4% PEG for 10 minutes at room temperature.[3]

-

Wash the cells three times with extraction buffer A.[3]

-

Initiate cytoskeleton contractility by adding buffer A supplemented with 2 mM ATP, with or without SMIFH2.[3]

-

Observe and quantify the contraction of stress fibers using microscopy.

Stability and Solubility

SMIFH2 is soluble in DMSO up to 100 mM.[7][11] It is important to use fresh DMSO, as moisture can reduce its solubility.[3] Stock solutions of SMIFH2 in DMSO can be stored at -80°C for up to a year, or at -20°C for one month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] SMIFH2 is insoluble in water and ethanol.[3]

Conclusion

SMIFH2 is a powerful and widely used tool for probing the function of formin proteins in a variety of cellular contexts. Its ability to acutely inhibit formin activity provides a valuable alternative to genetic approaches. However, researchers must be mindful of its off-target effects, particularly on myosins, and design experiments accordingly. By using appropriate concentrations, including proper controls, and employing a combination of in vitro and cell-based assays, SMIFH2 can continue to be a valuable asset in elucidating the complex roles of formins in health and disease.

References

- 1. Formins - Wikipedia [en.wikipedia.org]

- 2. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. SMIFH2 | Actin | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMIFH2 | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. SMIFH2 Formin FH2 Domain Inhibitor (CAS 340316-62-3) | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.biologists.com [journals.biologists.com]

- 14. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. Formins in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Smifh2: A Technical Guide to its Primary Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule inhibitor Smifh2 has been widely adopted as a tool to investigate cellular processes involving the actin cytoskeleton. Initially identified as a pan-formin inhibitor, subsequent research has revealed a more complex interaction profile, encompassing off-target effects that are critical to consider for accurate experimental interpretation. This technical guide provides an in-depth analysis of the primary cellular targets of Smifh2, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. A comprehensive understanding of Smifh2's molecular interactions is paramount for the design of robust experiments and the development of more specific chemical probes.

Primary and Off-Target Cellular Interactions of Smifh2

Smifh2 was originally developed as a specific inhibitor of the formin family of proteins, which are key regulators of actin nucleation and polymerization.[1][2][3][4] However, a growing body of evidence demonstrates that Smifh2 also interacts with other cellular components, most notably members of the myosin superfamily and the tumor suppressor protein p53.[2][5][6][7][8][9][10][11][12][13][14]

Intended Target: The Formin Family

The primary intended cellular targets of Smifh2 are the formin proteins . Smifh2 acts by inhibiting the Formin Homology 2 (FH2) domain , a highly conserved region responsible for nucleating and processively elongating unbranched actin filaments.[1][4] This inhibition disrupts the formation of various actin-based structures within the cell, including stress fibers and filopodia.

Significant Off-Target Effects

Myosin Superfamily: Extensive research has identified several members of the myosin superfamily as significant off-targets of Smifh2.[5][6][7][10][11][12][13] The inhibitory action of Smifh2 on myosins is directed at their ATPase activity , which is essential for their motor function.[5][6][10][11][12] Notably, for some myosin isoforms, Smifh2 exhibits a higher potency than for its intended formin targets.[7][12]

p53, p300, and mDia2: Smifh2 has been observed to decrease the cellular levels of the tumor suppressor protein p53 , as well as the transcriptional co-activator p300 and the formin protein mDia2 .[8][14] This effect on p53 occurs through a post-transcriptional, proteasome-independent mechanism.[2][8][9][14]

Quantitative Analysis of Smifh2 Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Smifh2 for its various cellular targets as reported in the literature. These values provide a quantitative basis for comparing the potency of Smifh2 across its on- and off-targets.

| Target Class | Specific Target | Assay Type | IC50 (µM) | References |

| Formins | General Formins | In vitro actin assembly | ~5 - 15 | [4] |

| Formin-mediated profilin-actin assembly | In vitro actin polymerization | 15 | [1] | |

| Formin-mediated actin filament elongation | In vitro actin polymerization | 4.0 | [1] | |

| Formin affinity for actin barbed ends | In vitro assay | ~30 | [1] | |

| Myosins | Human Non-muscle Myosin IIA | ATPase activity | ~50 | [1][7][12] |

| Rabbit Skeletal Muscle Myosin II | ATPase activity | ~40 | [7][10][12] | |

| Bovine Myosin 10 | ATPase activity | ~15 | [7][10][12] | |

| Drosophila Myosin 7a | ATPase activity | ~30 - 40 | [7][10][12] | |

| Drosophila Myosin 5 | ATPase activity | ~2 | [7][10][12] | |

| Other | Actomyosin Contractility | Permeabilized cell assay | ~50 | [1][3] |

Key Experimental Protocols

The identification and characterization of Smifh2's cellular targets have been achieved through a variety of in vitro and cell-based assays. The methodologies for several key experiments are detailed below.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is fundamental for assessing the effect of Smifh2 on formin-mediated actin nucleation and elongation.

-

Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer. This change in fluorescence is monitored over time to determine the rate of actin polymerization.

-

Reagents:

-

Monomeric actin (10% pyrene-labeled)

-

Purified formin protein (e.g., mDia1 FH1-FH2)

-

Smifh2 at various concentrations

-

Polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)

-

-

Procedure:

-

Prepare a baseline solution of monomeric pyrene-actin in G-buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP).

-

Initiate polymerization by adding polymerization buffer.

-

In separate reactions, add purified formin protein in the presence of either DMSO (vehicle control) or varying concentrations of Smifh2.

-

Monitor the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

-

Calculate the rate of polymerization from the slope of the fluorescence curve.

-

Determine the IC50 value by plotting the polymerization rate as a function of Smifh2 concentration.

-

Myosin ATPase Activity Assay

This assay measures the ability of Smifh2 to inhibit the enzymatic activity of myosin.

-

Principle: The ATPase activity of myosin is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period.

-

Reagents:

-

Purified myosin protein (e.g., non-muscle myosin IIA)

-

F-actin (to stimulate myosin ATPase activity)

-

Smifh2 at various concentrations

-

ATP

-

Assay buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl2, 0.1 mM EGTA)

-

Phosphate detection reagent (e.g., malachite green)

-

-

Procedure:

-

Pre-incubate purified myosin with varying concentrations of Smifh2 or DMSO in the assay buffer.

-

Add F-actin to the reaction mixture to stimulate the myosin ATPase.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Create a standard curve using known concentrations of phosphate to determine the amount of Pi released.

-

Calculate the IC50 value by plotting the ATPase activity as a function of Smifh2 concentration.

-

Western Blotting for Protein Expression Levels

This technique is used to assess the impact of Smifh2 on the cellular abundance of proteins like p53, p300, and mDia2.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Treat cells with Smifh2 or DMSO for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (p53, p300, mDia2) and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Smifh2 and a typical experimental workflow for its characterization.

Caption: Smifh2 directly inhibits the FH2 domain of formin proteins, thereby blocking the nucleation and elongation of actin filaments.

Caption: Smifh2 inhibits the ATPase activity of myosin motors, which is crucial for their function in muscle contraction and intracellular transport.

Caption: A generalized workflow for the identification and validation of cellular targets for small molecule inhibitors like Smifh2.

Conclusion and Future Directions

While Smifh2 remains a valuable tool for studying the actin cytoskeleton, its off-target effects on the myosin superfamily and other cellular proteins necessitate careful experimental design and data interpretation. Researchers utilizing Smifh2 should consider its polypharmacological nature and, where possible, employ complementary approaches such as genetic knockdowns or the use of more specific inhibitors to validate their findings. The development of next-generation formin inhibitors with improved specificity is a critical area for future research that will undoubtedly provide a clearer understanding of the distinct roles of formins in cellular physiology and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. biorxiv.org [biorxiv.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]

- 14. SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

The effect of Smifh2 on cytoskeletal organization

An In-depth Technical Guide to the Effects of Smifh2 on Cytoskeletal Organization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor Smifh2 and its effects on cytoskeletal organization. Smifh2 is widely utilized as a tool to investigate the roles of formin proteins in cellular processes. This document details its mechanism of action, summarizes its impact on the actin and microtubule cytoskeletons, presents quantitative data from various studies, outlines experimental protocols for its use, and discusses its known off-target effects. The information is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of Smifh2 for its effective application in research and therapeutic development.

Introduction to Smifh2

Smifh2, a small molecule inhibitor of Formin Homology 2 (FH2) domains, was identified through a chemical screen for compounds that disrupt formin-mediated actin polymerization.[1] Formins are a family of proteins crucial for the nucleation and elongation of unbranched actin filaments, playing a significant role in the formation of cellular structures such as stress fibers, filopodia, and the contractile ring during cytokinesis.[1][2] By targeting the highly conserved FH2 domain, Smifh2 provides a means to acutely inhibit the activity of multiple formin isoforms, making it a valuable tool for studying formin-dependent processes.[1][3]

Mechanism of Action

Smifh2's primary mechanism of action is the inhibition of the actin nucleation and elongation activities of formin proteins.[1] It achieves this by binding to the FH2 domain, which is essential for these functions.[1][3] This inhibition is reversible, with cellular effects reportedly reversing within minutes of washout.[4] Smifh2 has been shown to be effective against formins from a diverse range of species, including yeast, nematodes, and mammals.[1]

dot

Caption: Mechanism of Smifh2 inhibition of formin-mediated actin polymerization.

Effects on Cytoskeletal Organization

Actin Cytoskeleton

Smifh2 treatment leads to significant and rapid disruption of formin-dependent actin structures. In various cell types, it has been observed to:

-

Disrupt Stress Fibers: Smifh2 causes the disassembly of stress fibers, which are contractile bundles of actin filaments crucial for cell adhesion and migration.[1]

-

Inhibit Filopodia Formation: As formins are involved in the formation of filopodia, treatment with Smifh2 can reduce or eliminate these finger-like protrusions.[2]

-

Perturb the Contractile Ring: In dividing cells, Smifh2 disrupts the formation and function of the actin-based contractile ring, leading to defects in cytokinesis.[1]

-

Reduce F-actin Content: While not completely abrogating all filamentous actin, Smifh2 treatment can lead to a measurable reduction in the overall F-actin content of cells.[3]

It is important to note that Smifh2 has little to no effect on actin structures that are primarily dependent on the Arp2/3 complex, such as lamellipodia.[1][3] This specificity makes it a useful tool for dissecting the relative contributions of formins and the Arp2/3 complex to different actin-based processes.

Microtubule Network

While the primary target of Smifh2 is formins and the actin cytoskeleton, downstream effects on the microtubule network have been observed. Formins are known to interact with and influence microtubule dynamics.[3] Inhibition of formins by Smifh2 can lead to:

-

Altered Microtubule Organization: Changes in microtubule organization and dynamics have been reported following Smifh2 treatment.[3][5]

-

Disrupted Actin-Microtubule Crosstalk: Smifh2 can interfere with the coordination between the actin and microtubule cytoskeletons.[3]

Quantitative Data on Smifh2 Effects

The following tables summarize quantitative data on the effects of Smifh2 from various studies.

| Parameter | Value | Organism/Cell Type | Reference |

| IC50 (Formin-mediated actin polymerization) | 5-15 µM | Various formins (in vitro) | [6] |

| IC50 (Formin-mediated elongation) | ~4.0 µM | mDia2 (in vitro) | [1] |

| IC50 (Cell viability) | 28 µM (24h) | NIH 3T3 fibroblasts | [4] |

| IC50 (Myosin 2A ATPase activity) | ~50 µM | Rabbit non-muscle myosin 2A (in vitro) | [4] |

| IC50 (Myosin 10 ATPase activity) | ~15 µM | Bovine myosin 10 (in vitro) | [4] |

| IC50 (Myosin 5 ATPase activity) | ~2 µM | Drosophila myosin 5 (in vitro) | [7] |

| Cellular Process | Smifh2 Concentration | Effect | Cell Type | Reference |

| Cell Migration | 10 µM (>2 hrs) | ~2-fold reduction in migration rate | NIH 3T3 fibroblasts | [1] |

| Platelet Spreading | 1-5 µM | Dose-dependent inhibition | Human and mouse platelets | [3] |

| F-actin Polymerization | 5 µM | Partial reduction after thrombin activation | Human platelets | [3] |

| Cytokinesis | 25 µM | Disruption of contractile ring | Fission yeast | [4] |

| Cell Proliferation | 5 µM | >60% inhibition | Nicotiana tabacum BY-2 cells | [8] |

Experimental Protocols

General Guidelines for Smifh2 Use

-

Stock Solution: Smifh2 is typically dissolved in DMSO to create a high-concentration stock solution, which can be stored at -20°C.

-

Working Concentration: The effective concentration of Smifh2 varies depending on the cell type and the specific process being investigated. Concentrations ranging from 5 µM to 50 µM are commonly used.[1][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for a particular experiment.

-

Incubation Time: The effects of Smifh2 are generally rapid. Incubation times can range from a few minutes to several hours.[1][3] For long-term experiments, it is important to consider potential cytotoxicity and off-target effects.[9]

-

Controls: A vehicle control (DMSO) should always be included in experiments.

Protocol for Visualizing Actin Cytoskeleton after Smifh2 Treatment

This protocol provides a general framework for observing the effects of Smifh2 on the actin cytoskeleton using fluorescence microscopy.

dot

Caption: Experimental workflow for visualizing Smifh2's effect on the actin cytoskeleton.

Materials:

-

Cells of interest cultured on coverslips

-

Smifh2 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

-

Smifh2 Treatment: Dilute the Smifh2 stock solution to the desired final concentration in pre-warmed complete cell culture medium. Replace the medium in the cell culture dish with the Smifh2-containing medium. Incubate for the desired length of time. Include a DMSO vehicle control.

-

Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently labeled phalloidin and DAPI in PBS for 20-30 minutes at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Off-Target Effects and Considerations

While Smifh2 is a potent formin inhibitor, it is crucial to be aware of its potential off-target effects. Recent studies have revealed that Smifh2 can also inhibit members of the myosin superfamily.[7][10]

-

Myosin Inhibition: Smifh2 has been shown to inhibit the ATPase activity of several myosins, including non-muscle myosin IIA, myosin 10, and myosin 5.[2][4][7] The IC50 values for some myosins are in a similar range to those for formins, raising concerns about the specificity of Smifh2's effects in cellular contexts.[4][7]

-

Effects on p53: Some studies have reported that Smifh2 can reduce the expression and activity of the tumor suppressor protein p53.[9][11]

-

Cytotoxicity: At higher concentrations and with longer incubation times, Smifh2 can induce cytotoxicity.[4][9]

Given these off-target effects, it is essential to interpret data from Smifh2 experiments with caution. Whenever possible, it is recommended to use complementary approaches, such as genetic knockdown or knockout of specific formin isoforms, to validate findings obtained with Smifh2. Using the lowest effective concentration of Smifh2 and minimizing incubation times can also help to reduce the likelihood of off-target effects.[9]

dot

Caption: Overview of Smifh2's primary target and known off-target effects.

Conclusion

Smifh2 is a powerful and widely used pharmacological tool for investigating the roles of formin proteins in cytoskeletal organization and dynamics. Its ability to acutely inhibit formin activity has provided valuable insights into numerous cellular processes. However, researchers must remain cognizant of its off-target effects, particularly on the myosin superfamily. By employing appropriate controls, using optimal concentrations and incubation times, and complementing Smifh2-based studies with other experimental approaches, scientists can continue to leverage this inhibitor to unravel the complex functions of formins in health and disease. This comprehensive understanding is critical for those in basic research and for professionals in drug development who may consider formins as potential therapeutic targets.

References

- 1. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. SMIFH2 inhibition of platelets demonstrates a critical role for formin proteins in platelet cytoskeletal dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of formin functions during cytokinesis using specific inhibitor SMIFH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Impact of Smifh2 on Cell Morphology and Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Smifh2, a cell-permeable small molecule, is widely utilized as a potent inhibitor of the formin family of proteins. These proteins are crucial regulators of the actin cytoskeleton, playing a pivotal role in the nucleation and elongation of unbranched actin filaments. Consequently, Smifh2 serves as a powerful tool to investigate the diverse cellular processes governed by formin-mediated actin dynamics. This technical guide provides a comprehensive overview of Smifh2's impact on cell morphology and structure, detailing its mechanism of action, effects on the cytoskeleton, and influence on cell adhesion and migration. This document also includes detailed experimental protocols for key assays and presents quantitative data and signaling pathway diagrams to facilitate a deeper understanding of Smifh2's cellular effects.

Mechanism of Action

Smifh2 primarily targets the formin homology 2 (FH2) domain, a highly conserved region across all formin proteins that is essential for their actin nucleation and processive elongation activities. By binding to the FH2 domain, Smifh2 allosterically inhibits its ability to nucleate new actin filaments and to remain associated with the barbed end of growing filaments, thereby halting formin-mediated actin polymerization.[1]

It is crucial to note that while Smifh2 is a powerful tool for studying formin-dependent processes, it has been reported to have off-target effects. Studies have shown that Smifh2 can also inhibit members of the myosin superfamily and affect the p53 pathway, particularly at higher concentrations and with prolonged exposure.[2][3] Therefore, careful consideration of concentration and treatment duration is essential to minimize confounding effects.

Impact on Cell Morphology and Cytoskeletal Structure

The inhibition of formin-mediated actin polymerization by Smifh2 leads to significant and often rapid alterations in cell morphology and the organization of the actin cytoskeleton. These effects are cell-type dependent but generally involve the disruption of linear actin structures.

Actin Cytoskeleton

-

Stress Fibers: Formins, particularly mDia1 and mDia2, are key to the formation and maintenance of contractile actin stress fibers. Treatment with Smifh2 leads to a dose-dependent reduction in the number and thickness of stress fibers in various cell types, including NIH 3T3 and U2OS cells.[4][5] This disruption of stress fibers contributes to changes in cell shape and contractility.

-

Filopodia and Lamellipodia: Formins are involved in the formation of filopodia, finger-like protrusions involved in cell sensing and migration. Smifh2 treatment has been shown to reduce the number and length of filopodia. The effects on lamellipodia, broad, sheet-like protrusions, are more complex. While some studies report a reduction in lamellipodia formation, others have observed a transient increase, suggesting a complex interplay between different actin nucleators.[2]

Cell Shape and Adhesion

The disorganization of the actin cytoskeleton upon Smifh2 treatment directly translates to changes in overall cell morphology. Cells often become smaller, more rounded, and exhibit a loss of polarity.[4]

-

Cell Spreading and Area: Inhibition of formin activity impairs the ability of cells to spread on extracellular matrix substrates. This is reflected in a quantifiable decrease in cell area and an increase in cell circularity.

-

Focal Adhesions: Focal adhesions are integrin-based structures that connect the actin cytoskeleton to the extracellular matrix. The stability and maturation of focal adhesions are dependent on their connection to contractile stress fibers. By disrupting stress fibers, Smifh2 treatment leads to a reduction in the size and number of mature focal adhesions.[4]

Quantitative Data on Morphological Changes

The following tables summarize quantitative data from various studies on the effects of Smifh2 on cell morphology.

| Cell Line | Smifh2 Concentration | Parameter | Observation | Reference |

| U2OS | 25 µM | Migration Speed | Increased between 3-5 hours of treatment | [6] |

| 25 µM | Net Displacement | Increased motility observed | [6] | |

| 25 µM | Mitotic Entry | Reduced | [6] | |

| NIH 3T3 | 10 µM | Migration Speed | Halved | [4] |

| 30 µM | Lamellipodia | Fully suppressed after 6 hours | [4] | |

| 10 µM | Stress Fibers | Reduced percentage of cells with thick stress fibers | [4] | |

| Mouse Platelets | 4 µM | Surface Area | Significantly reduced | [7] |

| 5 µM | Surface Area | Significantly reduced | [7] | |

| 5 µM | Spreading | ~90% of platelets unspread | [7] | |

| Human Platelets | 2 µM | Surface Area | Significantly reduced | [7] |

| 3 µM | Surface Area | Significantly reduced | [7] | |

| 4 µM | Surface Area | Significantly reduced | [7] | |

| 5 µM | Surface Area | Significantly reduced | [7] | |

| 5 µM | Spreading | ~90% of cells unspread | [7] |

| Cell Line | Smifh2 Concentration | Parameter | Observation | Reference |

| REF52 Fibroblasts | 30 µM | Traction Forces | Rapid reduction within 10 minutes | [5] |

| 12.5 µM | Myosin II Filament Velocity | Dose-dependent reduction | [5] | |

| 25 µM | Myosin II Filament Velocity | Dose-dependent reduction | [5] | |

| 50 µM | Myosin II Filament Velocity | Dose-dependent reduction | [5] | |

| HFF cells | 25 µM | Myosin II Filament Velocity | Reduced | [5] |

| 100 µM | Myosin II Filament Velocity | Reduced | [5] |

Signaling Pathways

Formin activity is tightly regulated by various signaling pathways, most notably by the Rho family of small GTPases.

References

- 1. Relationship between cell stiffness and stress fiber amount, assessed by simultaneous atomic force microscopy and live-cell fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Correction: Generation of stress fibers through myosin-driven reorganization of the actin cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMIFH2 inhibition of platelets demonstrates a critical role for formin proteins in platelet cytoskeletal dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of SMIFH2 for Formin Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule inhibitor SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 Domains) has been a widely utilized tool to investigate the cellular functions of formin proteins, a family of key regulators of the actin cytoskeleton. Initially identified as a specific inhibitor of the formin FH2 domain, subsequent research has revealed a more complex and less specific pharmacological profile. This guide provides a comprehensive overview of the current understanding of SMIFH2's specificity, detailing its on-target effects on formins and its significant off-target interactions, particularly with the myosin superfamily. We present quantitative data on its inhibitory concentrations, detailed protocols for key experimental assays, and visual representations of relevant cellular pathways and experimental workflows to aid researchers in the nuanced interpretation of data generated using this compound.

Mechanism of Action and On-Target Effects on Formins

SMIFH2 was first identified in a screen for its ability to inhibit actin polymerization driven by the formin mDia1.[1] It acts by targeting the formin homology 2 (FH2) domain, a conserved region responsible for actin nucleation and processive elongation at the barbed end of actin filaments.[2][3] The binding of SMIFH2 to the FH2 domain is thought to be non-covalent and reversible, leading to a decrease in the affinity of formin for the actin filament barbed end.[4] This inhibition is specific to formin-mediated actin assembly, as SMIFH2 does not affect the spontaneous polymerization of pure actin or actin polymerization stimulated by the Arp2/3 complex.[2][4]

Off-Target Effects: A Lack of Specificity

Despite its utility in studying formin-dependent processes, a growing body of evidence demonstrates that SMIFH2 is not a specific inhibitor of formin proteins. Its highly electrophilic nature suggests a propensity for promiscuous interactions with various proteins.[1][5]

Inhibition of the Myosin Superfamily

The most well-characterized off-target effect of SMIFH2 is its inhibition of multiple members of the myosin superfamily.[1][6][7] This has significant implications for studies on cell motility and the actomyosin cytoskeleton, where both formins and myosins play crucial, often intertwined, roles.[1][5] SMIFH2 has been shown to inhibit the actin-activated ATPase activity of various myosins, thereby directly affecting their motor function.[1][5][6] In some cases, SMIFH2 inhibits certain myosins with greater potency than it does formins.[1][5]

Other Reported Off-Target Effects

Beyond myosins, SMIFH2 has been reported to have other off-target effects, including:

-

p53 Regulation: At higher concentrations, SMIFH2 can alter the function of the tumor suppressor protein p53.[1][8][9] It has been shown to reduce the expression and transcriptional activity of p53.[9][10]

-

Microtubule Dynamics: Some studies suggest that SMIFH2 can disrupt microtubule dynamics, although it is unclear if this is a direct effect or an indirect consequence of its impact on the actin cytoskeleton.[11][12]

Quantitative Data on SMIFH2 Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of SMIFH2 for various formin and myosin proteins, providing a clear comparison of its potency against its intended and off-target proteins.

| Formin Protein | Species | IC50 (µM) | Reference |

| mDia1 | Mus musculus | ~15 | [1][5] |

| mDia2 | Mus musculus | 5 - 15 | [5] |

| CYK-1 | C. elegans | 5 - 15 | [5] |

| Cdc12 | S. pombe | 5 - 15 | [5] |

| Fus1 | S. pombe | 5 - 15 | [5] |

| Bni1 | S. cerevisiae | 5 - 15 | [5] |

| Myosin Protein | Species | IC50 (µM) | Reference |

| Non-muscle myosin 2A | Rabbit | ~50 | [1][4] |

| Skeletal muscle myosin 2 | Rabbit | ~40 | [1][5] |

| Myosin 10 | Bovine | ~15 | [1][5] |

| Myosin 7a | Drosophila | ~30-40 | [1][5] |

| Myosin 5 | Drosophila | ~2 | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the specificity of SMIFH2 are provided below.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to measure the effect of SMIFH2 on formin-mediated actin polymerization.

Materials:

-

Pyrene-labeled actin

-

Unlabeled actin

-

Purified formin protein (e.g., FH1-FH2 domains)

-

SMIFH2

-

Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)

-

Fluorometer

Procedure:

-

Prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-actin) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

-

Incubate the actin mixture on ice for at least 1 hour to ensure depolymerization.

-

Prepare reaction mixtures in a 96-well plate or cuvette containing polymerization buffer, purified formin protein, and varying concentrations of SMIFH2 (or DMSO as a control).

-

Initiate the polymerization by adding the G-actin mixture to the reaction mixtures.

-

Immediately measure the increase in pyrene fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.[2]

-

The rate of polymerization is determined from the slope of the fluorescence curve in the linear phase.

Myosin ATPase Activity Assay

This assay measures the effect of SMIFH2 on the ATP hydrolysis activity of myosin.

Materials:

-

Purified myosin protein

-

Actin filaments

-

SMIFH2

-

Assay buffer (e.g., 50 mM KCl, 10 mM MOPS, 2 mM MgCl2, 0.1 mM EGTA, 1 mM ATP, pH 7.0)[13]

-

NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase for a coupled enzyme assay[13]

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing assay buffer, actin filaments (for actin-activated ATPase), and varying concentrations of SMIFH2 (or DMSO control).

-

Add the components of the coupled enzyme system (NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase).

-

Initiate the reaction by adding the purified myosin protein.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.[13]

In Vitro Motility Assay

This assay visualizes the effect of SMIFH2 on the ability of myosin to translocate actin filaments.

Materials:

-

Purified myosin protein

-

Rhodamine-phalloidin labeled actin filaments

-

SMIFH2

-

Motility buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Nitrocellulose-coated coverslips

-

Fluorescence microscope with a camera

Procedure:

-

Create a flow cell using a nitrocellulose-coated coverslip and a glass slide.

-

Infuse the flow cell with the purified myosin solution and allow it to adhere to the nitrocellulose surface.

-

Block the remaining surface with BSA.

-

Introduce rhodamine-phalloidin labeled actin filaments into the flow cell.

-

Add the motility buffer containing ATP and varying concentrations of SMIFH2 (or DMSO control).

-

Observe and record the movement of the fluorescent actin filaments using a fluorescence microscope.

-

Analyze the velocity of filament gliding to determine the effect of SMIFH2.

Immunofluorescence Staining of the Cytoskeleton in Cultured Cells

This method allows for the visualization of the effects of SMIFH2 on the actin and microtubule cytoskeletons in cells.

Materials:

-

Cultured cells on coverslips

-

SMIFH2

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibodies

-

Fluorescently labeled phalloidin (for F-actin)

-

DAPI (for nuclei)

-

Fluorescence microscope

Procedure:

-

Treat cultured cells with the desired concentration of SMIFH2 or DMSO for the specified time.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[11]

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[11]

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 1% BSA for 30 minutes.

-

Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on slides with a mounting medium containing DAPI.

-

Visualize the cytoskeleton using a fluorescence microscope.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to SMIFH2's mechanism of action and the experimental workflows used to study its specificity.

Caption: Formin activation and inhibition by SMIFH2.

References

- 1. Video: The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins - Experiment [app.jove.com]

- 2. Actin polymerisation assay [wwwuser.gwdguser.de]

- 3. DSpace [soar.wichita.edu]

- 4. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]

- 5. cellproduce.co.jp [cellproduce.co.jp]

- 6. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ohsu.edu [ohsu.edu]

- 8. Alterations to the broad-spectrum formin inhibitor SMIFH2 modulate potency but not specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SMIFH2 has effects on Formins and p53 that perturb the cell cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. real-research.com [real-research.com]

- 12. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 13. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Optimal Working Concentration of Smifh2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smifh2 is a widely utilized cell-permeable small molecule inhibitor primarily targeting the formin homology 2 (FH2) domain of formin proteins.[1][2] Formins are critical regulators of actin polymerization and are involved in various cellular processes, including cell migration, cytokinesis, and the establishment of cell polarity.[3] Smifh2 has been instrumental in elucidating the roles of formins in these processes. However, emerging evidence reveals that Smifh2 also exhibits off-target effects, notably inhibiting members of the myosin superfamily.[4][5][6] This necessitates careful determination of its optimal working concentration to ensure specific and reliable experimental outcomes. These application notes provide a comprehensive guide for researchers to establish the appropriate concentration of Smifh2 for their specific experimental context, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate understanding.

Introduction

Formin proteins are a family of scaffolding proteins that play a crucial role in orchestrating the dynamics of the actin cytoskeleton.[3] The formin homology 2 (FH2) domain is the catalytic core responsible for nucleating and processively elongating linear actin filaments. Smifh2 was identified as an inhibitor of this process, making it a valuable tool for studying formin-dependent cellular functions.[5] It has been demonstrated to inhibit various formin isoforms from different species.[2][4]

Despite its utility, studies have revealed that Smifh2 can also inhibit non-muscle myosin IIA, skeletal muscle myosin II, and other myosin isoforms, which can confound the interpretation of experimental results.[4][5][6] Therefore, a critical aspect of using Smifh2 is to identify a concentration that effectively inhibits formin activity while minimizing these off-target effects. This document outlines the principles and procedures for determining this optimal concentration.

Mechanism of Action

Smifh2 primarily acts by inhibiting the actin polymerization driven by formin proteins.[1][7] It targets the FH2 domain, thereby preventing the nucleation and elongation of actin filaments.[8] This disruption of formin activity leads to alterations in the actin cytoskeleton, affecting structures such as stress fibers and lamellipodia.[3][9]

However, it is crucial to acknowledge the off-target effects of Smifh2. It has been shown to inhibit the ATPase activity of several myosins, including non-muscle myosin IIA, with an IC50 of approximately 50 µM in vitro.[3] This can impact cellular processes that are dependent on myosin-driven contractility.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of Smifh2 and a general workflow for determining its optimal working concentration.

Caption: Smifh2 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Preparation of Smifh2 Stock Solutions for Research Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Smifh2 stock solutions for use in various research applications. Smifh2 is a cell-permeable inhibitor of the formin homology 2 (FH2) domain, crucial for regulating actin dynamics.

Summary of Quantitative Data

For ease of reference, the following table summarizes the key quantitative data for Smifh2.

| Parameter | Value | Source(s) |

| Molecular Weight | 377.2 g/mol | [1][2] |

| Solubility in DMSO | Up to 120 mg/mL (318.13 mM) | [1][2][3] |

| 75 mg/mL (198.82 mM) | [3] | |

| 100 mM | [1] | |

| Solubility in Water | Insoluble | [3] |

| Solubility in Ethanol | Insoluble | [3] |

| IC50 (formin-mediated actin assembly) | ~5-15 µM | [1][3] |

| IC50 (NIH3T3 cell cytotoxicity) | 28 µM | [1] |

Signaling Pathway Inhibition

Smifh2 primarily targets the formin-dependent actin nucleation and elongation process. Formins are a group of proteins that regulate the assembly of unbranched actin filaments. Smifh2 inhibits the function of the formin homology 2 (FH2) domain, which is responsible for both nucleating new actin filaments and remaining associated with the barbed end of the growing filament to promote elongation.

Caption: Smifh2 inhibits formin-driven actin polymerization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Smifh2 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Smifh2 in DMSO, a common starting concentration for in vitro and cell-based assays.

Materials:

-

Smifh2 powder (molecular weight: 377.2 g/mol )

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the Smifh2 powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing Smifh2: Carefully weigh out 3.772 mg of Smifh2 powder and transfer it to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the Smifh2 powder. To ensure accurate volume, use a calibrated pipette. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of Smifh2.[3]

-

Dissolution: Vortex the solution vigorously until the Smifh2 is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][4][5]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][3][4]

Protocol 2: Quality Control of Smifh2 Stock Solution

It is recommended to verify the concentration and purity of the prepared stock solution.

Methods:

-

UV-Vis Spectroscopy: Measure the absorbance of a diluted aliquot of the Smifh2 stock solution at its maximum absorbance wavelength (λmax). The concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to confirm the purity of the Smifh2 in the stock solution and to detect any degradation products.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity and integrity of the Smifh2 compound in the prepared solution.

Application Notes and Considerations

-

Solvent Choice: Smifh2 is readily soluble in DMSO.[1][2][3] It is practically insoluble in aqueous buffers and ethanol.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]

-

Working Concentrations: The effective concentration of Smifh2 can vary depending on the cell type and the specific biological process being investigated. Typical working concentrations range from 5 µM to 50 µM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

-

Off-Target Effects: Researchers should be aware of the potential off-target effects of Smifh2. It has been reported to inhibit members of the myosin superfamily and to affect the tumor suppressor protein p53.[7][8] Appropriate controls should be included in experiments to account for these potential off-target effects.

-

Stability: Smifh2 powder is stable for years when stored at -20°C.[1][2] In DMSO, the stock solution is stable for at least 1 month at -20°C and for up to 1 year at -80°C.[2][3][4] Avoid repeated freeze-thaw cycles.[3][4][5]

-

Experimental Workflow: The following diagram outlines a general workflow for using a Smifh2 stock solution in a typical cell-based experiment.

Caption: General workflow for using Smifh2 in cell-based assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SMIFH2 | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Probing Actin Dynamics with the Formin Inhibitor Smifh2 in Live-Cell Imaging

Introduction

The dynamic regulation of the actin cytoskeleton is fundamental to a multitude of cellular processes, including cell migration, morphogenesis, and cytokinesis. Formins are a key family of proteins that play a crucial role in nucleating and elongating linear actin filaments.[1][2][3] The small molecule inhibitor, Smifh2 (Small molecule inhibitor of Formin Homology 2 domains), has emerged as a valuable pharmacological tool to investigate the specific contributions of formins to these processes.[4][5] Smifh2 acts by targeting the formin homology 2 (FH2) domain, which is essential for both actin nucleation and processive elongation at the barbed end of actin filaments.[3][5][6] By inhibiting formin activity, researchers can dissect the roles of formin-mediated actin structures in live cells and gain insights into the mechanisms underlying various cellular behaviors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Smifh2 for live-cell imaging of actin dynamics. This document outlines the mechanism of action of Smifh2, summarizes key quantitative data, provides detailed experimental protocols, and includes visual diagrams to facilitate experimental design and data interpretation.

Mechanism of Action of Smifh2

Smifh2 specifically inhibits formin-driven actin polymerization.[4] It targets the FH2 domain, preventing both the nucleation of new actin filaments and the processive elongation of existing filaments.[5] It is important to note that Smifh2 does not inhibit the polymerization of pure actin or actin polymerization stimulated by the Arp2/3 complex, highlighting its specificity for formin-mediated processes.[5][7][8] However, researchers should be aware of potential off-target effects, as some studies have reported that Smifh2 can also inhibit members of the myosin superfamily, albeit at varying concentrations.[7][8]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of Smifh2 against various formins and its effects on other cytoskeletal components. This data is crucial for designing experiments with appropriate inhibitor concentrations to achieve formin-specific inhibition while minimizing off-target effects.

| Target Formin | Organism | Inhibitory Concentration (IC50) | Reference |

| mDia1 | Mouse | ~15 µM | [7][8] |

| mDia2 | Mouse | 5 - 15 µM | [4] |

| Cdc12 | Fission Yeast | ~5 - 15 µM | [5] |

| Various Formins | Yeast, Nematode, Mice | 5 - 15 µM | [5] |

| Off-Target Effects | Protein Family | Effect | Inhibitory Concentration (IC50) | Reference |

| Non-muscle myosin 2A | Myosin | Inhibition of actin-activated ATPase activity | Higher than for formins | [7] |

| Skeletal muscle myosin 2 | Myosin | Inhibition of actin-activated ATPase activity | ~40 µM | [8] |

| Myosin 10, 7a, 5 | Myosin | Inhibition | More efficient than formin inhibition in some cases | [7] |

Experimental Protocols

This section provides detailed protocols for preparing Smifh2 and performing live-cell imaging experiments to study actin dynamics.

Protocol 1: Preparation of Smifh2 Stock Solution

Materials:

-

Smifh2 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of Smifh2 powder to prepare a stock solution of 10-50 mM in DMSO. For example, to make a 10 mM stock solution of Smifh2 (Molecular Weight: 347.45 g/mol ), dissolve 3.47 mg in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of Actin Dynamics with Smifh2 Treatment

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.

-

Fluorescently-labeled actin probe (e.g., LifeAct-GFP, LifeAct-RFP, or fluorescently-labeled phalloidin for fixed cells).

-

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with serum and antibiotics).

-

Smifh2 stock solution (from Protocol 1).

-

Live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells onto the imaging dish at an appropriate density to allow for individual cell imaging.

-

If using a fluorescently-labeled actin probe that requires transfection (e.g., LifeAct-GFP), transfect the cells 24-48 hours before imaging according to the manufacturer's protocol.

-

-

Preparation for Imaging:

-

On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.

-

-

Baseline Imaging:

-

Identify healthy, well-spread cells expressing the actin probe.

-

Acquire time-lapse images of the cells before adding Smifh2 to establish a baseline of normal actin dynamics. The imaging frequency will depend on the specific process being studied (e.g., 1 frame every 10-30 seconds for dynamic filopodia).

-

-

Smifh2 Treatment and Imaging:

-

Prepare the desired final concentration of Smifh2 by diluting the stock solution in pre-warmed live-cell imaging medium. A typical starting concentration is 10-30 µM.[7]

-

Carefully add the Smifh2-containing medium to the imaging dish. To minimize disturbance to the cells, a gentle partial media exchange is recommended.

-

Immediately start acquiring time-lapse images to capture the acute effects of Smifh2 on actin dynamics.

-

Continue imaging for the desired duration, which can range from minutes to hours depending on the research question.

-

-

Data Analysis:

-

Analyze the acquired images to quantify changes in actin structures and dynamics. This can include measurements of filopodia length and number, stress fiber integrity, lamellipodial protrusion rates, and actin retrograde flow.

-

Use appropriate image analysis software (e.g., ImageJ/Fiji, Imaris) for quantitative analysis.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of Smifh2 in studying actin dynamics.

Caption: Formin activation and inhibition by Smifh2.

Caption: Experimental workflow for live-cell imaging with Smifh2.

Caption: Logical flow of Smifh2's effect on actin dynamics.

References

- 1. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. Formins - Wikipedia [en.wikipedia.org]

- 3. Mechanism and Function of Formins in the Control of Actin Assembly | Annual Reviews [annualreviews.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formin’ cellular structures: Physiological roles of Diaphanous (Dia) in actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

In Vivo Application of Smifh2 in Model Organisms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smifh2 is a cell-permeable small molecule inhibitor that targets the formin homology 2 (FH2) domain, a conserved region essential for the actin nucleation and elongation activities of formin proteins.[1] Formins are key regulators of the actin cytoskeleton and are involved in a wide range of cellular processes, including cell migration, cytokinesis, and morphogenesis.[1] By inhibiting formin activity, Smifh2 provides a powerful tool to investigate the roles of formins in various biological processes in vivo. However, it is crucial to consider its known off-target effects, notably on the myosin superfamily and the p53 tumor suppressor protein, when interpreting experimental results.[2][3]

This document provides detailed application notes and protocols for the in vivo use of Smifh2 in several key model organisms, including mice, zebrafish, and Drosophila.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies using Smifh2.

Table 1: In Vivo and Ex Vivo Efficacy of Smifh2 in Mouse Models

| Model System | Application | Smifh2 Concentration/Dosage | Observed Effects | Reference(s) |

| Mouse Oocytes | In vitro maturation | 100-500 µM | Inhibition of oocyte maturation, decreased cytoplasmic and cortical actin levels, impaired meiotic spindle formation. | [3] |

| Mouse Platelets | Ex vivo spreading assay | 2-5 µmol/L | Significant reduction in platelet spreading on fibrinogen, disruption of actin and microtubule organization. | [4] |

Table 2: Developmental Toxicity of Smifh2 in Zebrafish Embryos

| Exposure Time | Smifh2 Concentration | Observed Phenotypes | Reference(s) |

| 2 days post-fertilization (dpf) | ≥5-10 µM | Shorter body length, tail curvature, defective tail cellularity, craniofacial malformations, pericardial edema, compromised vasculature, depressed heart rate, increased mortality. | [5] |

Table 3: In Vitro IC50 Values of Smifh2 for Formins and Off-Target Myosins

| Target Protein | IC50 Value | Organism | Reference(s) |

| mDia1 (Formin) | ~15 µM | Mouse | [6] |

| Drosophila Myosin 5 | ~2 µM | Drosophila | [6] |

| Bovine Myosin 10 | ~15 µM | Bovine | [6] |

| Drosophila Myosin 7a | ~30 µM | Drosophila | [6] |

| Rabbit Skeletal Muscle Myosin 2 | ~40 µM | Rabbit | [6] |

| Human Non-muscle Myosin 2A | ~50 µM | Human | [6] |

Signaling Pathways

Smifh2 primarily targets formin proteins, which are key effectors downstream of Rho GTPases. By inhibiting the FH2 domain, Smifh2 disrupts the ability of formins to nucleate and elongate linear actin filaments. This interference with the actin cytoskeleton underlies many of its observed biological effects. It is important to note the off-target effects of Smifh2 on myosins and p53, which can contribute to the observed phenotypes.

Caption: General signaling pathway of formin activation and inhibition by Smifh2.

Experimental Protocols

In Vitro Maturation of Mouse Oocytes

Objective: To assess the effect of Smifh2 on meiotic maturation of mouse oocytes.

Materials:

-

6-8 week old female ICR mice

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

M16 medium

-

Smifh2 (stock solution in DMSO)

-

Paraffin oil

-

Microscope with appropriate optics

Procedure:

-

Induce superovulation in female mice by intraperitoneal injection of 5 IU of PMSG.

-

48 hours post-PMSG injection, sacrifice the mice by cervical dislocation.

-

Collect germinal vesicle (GV)-intact oocytes from the ovaries by puncturing large antral follicles.

-

Culture the collected oocytes in M16 medium under paraffin oil at 37°C in a 5% CO2 incubator.

-

Prepare M16 medium containing various concentrations of Smifh2 (e.g., 100, 200, 300, 400, and 500 µM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all groups (e.g., 0.5%).[3]

-

Culture the oocytes in the Smifh2-containing or control medium for 12-14 hours.[3]

-

Assess oocyte maturation by observing the extrusion of the first polar body under a microscope. Oocytes that have extruded a polar body are considered to have reached the metaphase II (MII) stage.

-

Quantify the percentage of oocytes that reach the MII stage in each treatment group.

Experimental Workflow:

Caption: Workflow for assessing Smifh2's effect on mouse oocyte maturation.

Zebrafish Embryo Toxicity Assay

Objective: To evaluate the developmental toxicity of Smifh2 in zebrafish embryos.

Materials:

-

Wild-type zebrafish embryos

-

E3 embryo medium

-

Smifh2 (stock solution in DMSO)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing E3 embryo medium.

-

At 2 days post-fertilization (dpf), dechorionate the embryos if necessary.

-

Prepare E3 medium containing various concentrations of Smifh2 (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO).

-

Expose the embryos to the Smifh2-containing or control medium.

-

Incubate the embryos at 28.5°C.

-

Observe and score for developmental defects at regular intervals (e.g., 24, 48, 72 hours post-treatment) under a stereomicroscope.

-

Phenotypes to score include: mortality, body length, tail curvature, pericardial edema, craniofacial malformations, and heart rate.[5]

-

Quantify the percentage of embryos exhibiting each phenotype at different concentrations.

Experimental Workflow:

Caption: Workflow for zebrafish developmental toxicity assay with Smifh2.

Mouse Platelet Spreading Assay

Objective: To investigate the effect of Smifh2 on platelet spreading.

Materials:

-

Washed mouse platelets

-

Fibrinogen-coated coverslips

-

Smifh2 (stock solution in DMSO)

-

Tyrode's buffer

-

Phalloidin-FITC (for actin staining)

-

Fluorescence microscope

Procedure:

-

Prepare washed platelets from mouse blood.

-

Pre-incubate the platelets with various concentrations of Smifh2 (e.g., 2, 5 µmol/L) or vehicle control (DMSO) for 30 minutes at 37°C.[4]

-

Seed the treated platelets onto fibrinogen-coated coverslips and allow them to spread for 45 minutes at 37°C.

-

Fix the spread platelets with 4% paraformaldehyde.

-

Permeabilize the platelets with 0.1% Triton X-100.

-

Stain the actin cytoskeleton with Phalloidin-FITC.

-

Image the platelets using a fluorescence microscope.

-

Quantify the spread area of individual platelets using image analysis software.

Experimental Workflow:

Caption: Workflow for assessing the effect of Smifh2 on mouse platelet spreading.

In Vivo Administration in Mouse Models (General Guidance)

Vehicle Preparation

Smifh2 is poorly soluble in aqueous solutions. A common vehicle for in vivo administration is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and PEG300. For intraperitoneal injections, a solution in DMSO followed by dilution in saline or corn oil can be used. It is crucial to establish the maximum tolerated dose and vehicle toxicity in a pilot study.

Cancer Models

For subcutaneous tumor models, Smifh2 can be administered via intraperitoneal (IP) injection. A starting dose of 10-30 mg/kg daily can be considered, based on concentrations effective in vitro and general toxicity profiles of small molecule inhibitors. The exact dosage and treatment schedule should be optimized for the specific tumor model and mouse strain.

Wound Healing Models

For topical application in wound healing models, Smifh2 can be incorporated into a suitable vehicle such as a hydrogel or ointment at a concentration of 10-50 µM. The formulation should be applied directly to the wound site, and the frequency of application will depend on the release kinetics of the vehicle and the desired duration of inhibition.